molecular formula C9H12F2N4 B1484135 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine CAS No. 2025937-08-8

6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine

Cat. No. B1484135
CAS RN: 2025937-08-8
M. Wt: 214.22 g/mol
InChI Key: QCMWAZAROQGWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The pyridazine ring, which is a part of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .

Scientific Research Applications

Inhibition of NLRP3 Inflammasome

According to a patent filing, related pyridazin-3-yl phenol compounds have been identified as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. This suggests that derivatives of the compound may have applications in treating diseases where the NLRP3 inflammasome plays a role, such as various inflammatory conditions .

Vasodilation Potential

Amide derivatives of pyridazinone compounds, which are structurally related to “6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine,” have been explored for their vasodilatory potential. Substitution at specific positions on the pyridazinone ring has been shown to affect this potential, indicating possible applications in cardiovascular therapies .

Future Directions

The future directions of research on “6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . This could include studying their mechanisms of action and optimizing their chemical structures for better efficacy and safety .

properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4/c10-9(11)3-5-15(6-4-9)8-2-1-7(12)13-14-8/h1-2H,3-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMWAZAROQGWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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